Stereochemical Configuration Comparison: Defined (1R,2R) Trans vs. Racemic Mixtures and Cis Isomers
(1R,2R)-2-Methoxycyclohexan-1-amine possesses two defined atom stereocenters with (1R,2R) configuration, providing a specific spatial orientation of the amino and methoxy groups . In contrast, the cis isomer (1R,2S)-2-methoxycyclohexan-1-amine (CAS 742042-55-3) has both substituents on the same face of the cyclohexane ring, resulting in different molecular geometry and distinct reactivity profiles [1]. Racemic trans-2-methoxycyclohexanamine contains an equimolar mixture of (1R,2R) and (1S,2S) enantiomers, requiring additional chiral resolution steps when stereochemical purity is required .
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | Two defined stereocenters, (1R,2R) trans configuration, CAS 72342-85-9 |
| Comparator Or Baseline | (1R,2S)-cis isomer (CAS 742042-55-3): two defined stereocenters, cis configuration; Racemic trans mixture: 1:1 (1R,2R):(1S,2S) |
| Quantified Difference | Defined (1R,2R) stereochemistry vs. cis geometry (spatial orientation difference) vs. racemic mixture (50% unwanted enantiomer) |
| Conditions | Structural characterization via defined atom stereocenter count and stereochemical designation |
Why This Matters
The defined (1R,2R) trans configuration enables predictable stereochemical outcomes in asymmetric synthesis, eliminating the need for additional chiral resolution steps required with racemic material.
- [1] Kuujia. Cas no 742042-55-3 ((1R,2S)-2-methoxycyclohexan-1-amine). Product Information. View Source
